Propanenitrile, 2-(2,5-dimethylphenoxy)-
Description
Propanenitrile, 2-(2,5-dimethylphenoxy)- (CAS No. 6441-15-2) is an organic compound characterized by a nitrile group (-CN) attached to a propanenitrile backbone, substituted with a 2,5-dimethylphenoxy moiety. This structural configuration imparts distinct chemical properties, such as polarity and reactivity, making it relevant in synthetic chemistry and industrial applications.
Properties
CAS No. |
6441-15-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)propanenitrile |
InChI |
InChI=1S/C11H13NO/c1-8-4-5-9(2)11(6-8)13-10(3)7-12/h4-6,10H,1-3H3 |
InChI Key |
SAWQUTSAJKCLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 2-(2,5-dimethylphenoxy)-, typically involves the reaction of 2,5-dimethylphenol with propanenitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of base catalysts like sodium hydroxide or potassium carbonate to promote the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 2-(2,5-dimethylphenoxy)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted phenoxy derivatives, primary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanenitrile, 2-(2,5-dimethylphenoxy)-, has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanenitrile, 2-(2,5-dimethylphenoxy)-, involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The phenoxy group may also participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanenitrile, 2-(2,5-dimethylphenoxy)- and Analogous Compounds
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Substituents | Key Properties/Applications | Regulatory Status |
|---|---|---|---|---|---|---|
| Propanenitrile, 2-(2,5-dimethylphenoxy)- | 6441-15-2 | C₁₁H₁₁NO | Nitrile (-CN) | 2,5-dimethylphenoxy | Intermediate in organic synthesis | Did not meet CEPA criteria |
| Propanedinitrile, 2-(3,5-dimethylphenyl)-2-propenyl | 203127-86-0 | C₁₅H₁₆N₂O₂ | Dinitrile (-CN)₂ | 3,5-dimethylphenyl, methoxymethyl | Specialty chemicals, polymer precursors | Not specified |
| N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | - | C₁₉H₂₂N₂O₂ | Amide (-CONH₂) | 2,5-dimethylphenoxy, amino, methyl | Potential pharmaceutical intermediate | Not available |
Structural and Functional Differences
Functional Groups :
- The target compound features a nitrile group, which confers reactivity in nucleophilic additions or cyanation reactions. In contrast, the propanedinitrile analog (CAS 203127-86-0) has two nitrile groups, enhancing its utility in crosslinking or polymerization . The amide derivative replaces the nitrile with a carboxamide group, enabling hydrogen bonding and solubility in polar solvents, which is advantageous in drug design .
Substituent Positions: The 2,5-dimethylphenoxy group in the target compound differs from the 3,5-dimethylphenyl group in the propanedinitrile analog. The ortho-substituted methyl groups in the target compound may introduce steric hindrance, affecting reaction kinetics compared to the para-substituted analog .
Applications: Propanenitrile, 2-(2,5-dimethylphenoxy)- is primarily an intermediate in organic synthesis. The propanedinitrile analog’s dual nitrile groups suggest applications in materials science, such as elastomers or adhesives.
Data gaps exist for the analogs, necessitating further evaluation .
Notes
- Regulatory data for analogs are sparse, emphasizing the need for comprehensive risk assessments.
- Substituent positioning (ortho vs. para) significantly impacts steric and electronic properties, influencing industrial applicability.
- Further studies on the amide derivative’s bioactivity could bridge gaps in pharmaceutical research .
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